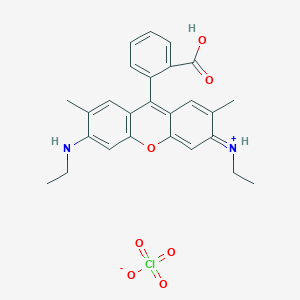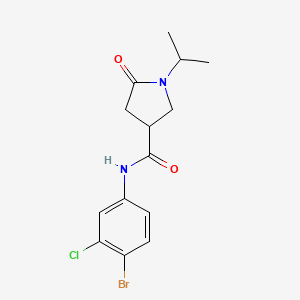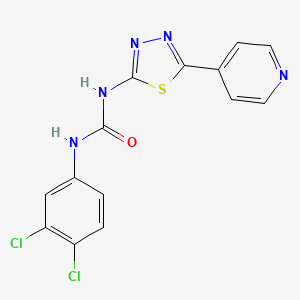
Rhodamine 19 perchlorate
Vue d'ensemble
Description
Rhodamine 19 perchlorate is a molecule with a high molar extinction coefficient . It is a metal-free organic dye used for dye-sensitized solar cells . It has also been used as a test molecule to identify small molecule inhibitors of the PDGFR (platelet-derived growth factor receptor β)/ERK (extracellular signal-regulated kinase) pathway using gene expression-based high-throughput screening .
Molecular Structure Analysis
The empirical formula of Rhodamine 19 perchlorate is C26H26N2O3 · HClO4 . Its molecular weight is 514.95 . The SMILES string representation of the molecule is OCl(=O)(=O)=O.CCNc1cc2OC3=CC(=N/CC)\C©=CC3=C(c2cc1C)c4ccccc4C(O)=O .Physical And Chemical Properties Analysis
Rhodamine 19 perchlorate is a crystalline solid . It has a dye content of approximately 95% . Its melting point is greater than 300 °C . The maximum wavelength (λmax) is greater than 517 nm , and it has a fluorescence emission (λem) of 544 nm in ethanol .Applications De Recherche Scientifique
High-Throughput Screening for PDGFR/ERK Pathway Inhibitors
Rhodamine 19 perchlorate has been utilized as a test molecule in gene expression-based high-throughput screening to identify small molecule inhibitors of the PDGFR (platelet-derived growth factor receptor β)/ERK (extracellular signal-regulated kinase) pathway . This application is crucial in the development of therapeutic agents targeting cancer and other diseases where the PDGFR/ERK pathway plays a significant role.
Fluorescence Microscopy
Due to its fluorescent properties, with an excitation wavelength (λex) of 515 nm and an emission wavelength (λem) of 545 nm in ethanol , Rhodamine 19 perchlorate is used in fluorescence microscopy. This allows for the visualization of cellular components and processes, aiding in the understanding of cell biology and pathology.
Laser Dye
Rhodamine 19 perchlorate serves as a laser dye due to its high molar extinction coefficient and the ability to produce a strong fluorescence signal . It’s used in dye lasers where it acts as the lasing medium, emitting coherent light when excited.
Diagnostic Assay Manufacturing
This compound is incorporated into diagnostic assays due to its fluorescent properties, which are useful in various tests and measurements in clinical diagnostics .
Hematology
In hematology, Rhodamine 19 perchlorate is used for staining purposes to differentiate and count blood cell types . Its ability to bind to specific cellular components makes it valuable for blood analysis.
Histology
Similarly, in histology, Rhodamine 19 perchlorate is used as a stain to visualize and differentiate structures in tissue sections . Its bright fluorescence helps in the detailed examination of tissue morphology and disease diagnosis.
Mécanisme D'action
Target of Action
Rhodamine 19 perchlorate is primarily used as a test molecule in the field of biochemistry. It has been utilized to identify small molecule inhibitors of the PDGFR (platelet-derived growth factor receptor β)/ERK (extracellular signal-regulated kinase) pathway . The PDGFR/ERK pathway plays a crucial role in cell proliferation and differentiation, making it a significant target in various biological studies.
Mode of Action
This interaction allows it to act as a probe in high-throughput screening processes, helping to identify potential inhibitors of this pathway .
Biochemical Pathways
Rhodamine 19 perchlorate is involved in the PDGFR/ERK pathway. This pathway is critical in cellular processes such as cell growth, proliferation, and differentiation. By interacting with this pathway, Rhodamine 19 perchlorate can influence these cellular processes .
Result of Action
The primary result of Rhodamine 19 perchlorate’s action is its ability to identify potential inhibitors of the PDGFR/ERK pathway. This makes it a valuable tool in biochemical research, particularly in the study of cell proliferation and differentiation .
Safety and Hazards
Rhodamine 19 perchlorate is considered a low hazard for usual industrial handling. It may cause skin irritation and serious eye irritation. It may intensify fire as it is an oxidizer .
Relevant Papers Rhodamine 19 perchlorate has been used in scientific experiments to study DNA, RNA, and protein structures. It has also been used to identify small molecule inhibitors of the PDGFR/ERK pathway .
Propriétés
IUPAC Name |
[9-(2-carboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3.ClHO4/c1-5-27-21-13-23-19(11-15(21)3)25(17-9-7-8-10-18(17)26(29)30)20-12-16(4)22(28-6-2)14-24(20)31-23;2-1(3,4)5/h7-14,27H,5-6H2,1-4H3,(H,29,30);(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJTXSZPMAXPRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=CC=CC=C4C(=O)O.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886502 | |
| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine 19 perchlorate | |
CAS RN |
62669-66-3 | |
| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethyl-, perchlorate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(2-carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Rhodamine 19 Perchlorate interact with titanium dioxide (TiO2) in DSSCs, and what are the downstream effects?
A: Rhodamine 19 Perchlorate functions as a dye in DSSCs, absorbing light to generate electricity. It interacts with TiO2 by anchoring itself to the surface of the TiO2 electrode. [] While the specific binding mode is not fully detailed in the provided research, it is suggested that Rhodamine 19 Perchlorate might interact with TiO2 through its carboxyl group. Upon light absorption, the dye injects electrons into the conduction band of TiO2, contributing to the photocurrent generation. []
Q2: Can the performance of Rhodamine 19 Perchlorate in DSSCs be improved, and if so, how?
A: Yes, research indicates that the efficiency of Rhodamine 19 Perchlorate in DSSCs can be improved through co-sensitization with other dyes, such as N3 dye. [] This approach leverages the complementary absorption spectra and potentially different anchoring sites of the two dyes on the TiO2 surface, leading to:
- Enhanced Light Harvesting: Broader absorption range across the solar spectrum. []
- Reduced Dye Aggregation: Utilizing different anchoring sites on the TiO2 can minimize dye aggregation, which can hinder electron injection. []
- Improved Device Efficiency: Co-sensitized devices exhibited a significant improvement in power conversion efficiency compared to devices using only Rhodamine 19 Perchlorate. []
Q3: What is the reported power conversion efficiency of Rhodamine 19 Perchlorate compared to other dyes in DSSCs?
A3: While Rhodamine 19 Perchlorate shows promise as a sensitizer in DSSCs, its individual performance is lower than some other dyes. Research indicates the following power conversion efficiencies:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6,6-dimethyl-3-(methylthio)-4-oxo-5,7-dihydro-2-benzothiophen-1-yl]-N-phenyl-1-pyrazolecarboxamide](/img/structure/B1224003.png)
![N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1224004.png)
![N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide](/img/structure/B1224006.png)
![1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)thiourea](/img/structure/B1224008.png)


![4-[[2-[(4-Methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1224011.png)
![2-(4-Bromophenyl)-1-[4-(2-pyridinyl)-1-piperazinyl]ethanone](/img/structure/B1224012.png)
![2-[[2-(3,4-Dimethylanilino)-2-oxoethyl]thio]acetamide](/img/structure/B1224015.png)
![5-Hydroxy-1-methyl-4-(4-morpholinylmethyl)-2-[(phenylthio)methyl]-3-indolecarboxylic acid ethyl ester](/img/structure/B1224017.png)
![2-(3-Chlorophenyl)-9-[4-(2-pyrazinyl)-1-piperazinyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1224020.png)
![7-(4-Ethyl-1-piperazinyl)-2-(3-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1224022.png)

![2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl)oxy]acetic acid butyl ester](/img/structure/B1224027.png)